![molecular formula C7H7Cl2N3 B1387883 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine CAS No. 1000578-08-4](/img/structure/B1387883.png)
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
概要
説明
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a heterocyclic organic compound that can be used as an organic intermediate .
Synthesis Analysis
This compound can be synthesized from 1-benzyl-3-oxopiperidine-4-carboxylic acid hydrochloride and urea through a two-step reaction .Molecular Structure Analysis
The molecular formula of this compound is C14H13Cl2N3 . For more detailed structural information, you may refer to the resources provided .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can be used to prepare compound 4-(3-(2-(2-aminopyrimidin-5-yl)-4-morpholinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-7-ylcarbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one .Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 423.9±45.0 °C, and its density is 1.362 . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用
Synthesis and Antifolate Activity
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives have been studied for their synthesis and antifolate activity. An example is the investigation of 2,4-diamino analogues of this compound for their ability to inhibit dihydrofolate reductase from various sources, demonstrating potential selectivity and potency against certain enzymes (Rosowsky, Mota, & Queener, 1995).
Chemical Synthesis and Methodologies
The chemical properties and synthesis methods of pyrido[4,3-d]pyrimidines, including 2,4-Dichloro derivatives, have been reviewed. This includes an overview of the diverse methodologies reported for the chemistry of these compounds, highlighting their structural features and synthetic routes (Elattar & Mert, 2016).
Synthesis of Derivatives and Applications
Research has focused on the synthesis of various derivatives of this compound for potential applications. These derivatives include compounds with antimicrobial and antitumor activities, highlighting their potential in medicinal chemistry (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Biological Applications
The biological applications of this compound derivatives have been explored, particularly in areas like antimycobacterial activity. This includes the study of compounds containing the pyrido[3,4-d]pyrimidine moiety for their antimicrobial effects against specific pathogens (Elumalai, Ali, Elumalai, Eluri, & Srinivasan, 2013).
Supramolecular Chemistry
Research has also been conducted on the use of this compound derivatives in supramolecular chemistry, exploring their potential in forming hydrogen-bonded supramolecular assemblies (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
作用機序
Target of Action
The primary targets of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine are the mTOR kinase and PI3 kinase . These kinases play a crucial role in cell growth, proliferation, and survival .
Mode of Action
This compound interacts with its targets by inhibiting the activity of mTOR kinase and PI3 kinase . This inhibition disrupts the normal functioning of these kinases, leading to changes in cellular processes .
Biochemical Pathways
The compound affects the PI3K/Akt/mTOR signaling pathway . This pathway is critical for cell survival and growth. By inhibiting mTOR and PI3 kinase, this compound disrupts this pathway, potentially leading to the inhibition of cell growth and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and proliferation due to the disruption of the PI3K/Akt/mTOR signaling pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Other factors such as pH, presence of other substances, and specific conditions within the body can also affect the compound’s action.
Safety and Hazards
生化学分析
Biochemical Properties
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. One notable interaction is with poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. The compound acts as a PARP inhibitor, thereby affecting the enzyme’s ability to facilitate DNA repair . Additionally, this compound may interact with other biomolecules, such as kinases and transcription factors, modulating their functions and impacting cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of PARP leads to the accumulation of DNA damage, triggering cell cycle arrest and apoptosis in cancer cells . Furthermore, this compound can affect the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival . By modulating this pathway, the compound can induce changes in cellular metabolism and promote cell death in tumor cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the catalytic domain of PARP, inhibiting its enzymatic activity and preventing the repair of single-strand DNA breaks . This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. Additionally, the compound may interact with other molecular targets, such as kinases, by binding to their active sites and modulating their activity. These interactions can lead to changes in gene expression and cellular responses, further contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under inert gas conditions at low temperatures (2-8°C) . Over time, its inhibitory effects on PARP and other targets can lead to sustained DNA damage and prolonged cell cycle arrest. In in vitro studies, prolonged exposure to this compound has been shown to result in increased apoptosis and reduced cell viability .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound can effectively inhibit PARP activity and induce DNA damage without causing significant toxicity . At higher doses, it may lead to adverse effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of DNA damage and the activation of stress response pathways . These dosage-dependent effects highlight the importance of optimizing the therapeutic window for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound can be hydroxylated, conjugated with glucuronic acid, and subsequently excreted in the urine. These metabolic processes are crucial for its clearance from the body and for minimizing potential toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound in tissues is also determined by its affinity for specific cellular compartments and its ability to cross biological membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with PARP and other nuclear proteins involved in DNA repair . Additionally, it may be found in the cytoplasm, where it can interact with cytoplasmic kinases and signaling molecules. The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.
特性
IUPAC Name |
2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3/c8-6-4-1-2-10-3-5(4)11-7(9)12-6/h10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSIICUFLIHDCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



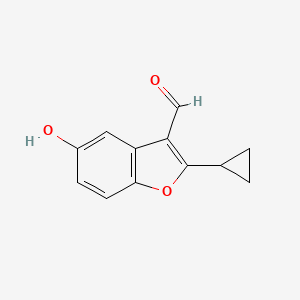
![Ethyl 5-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B1387803.png)
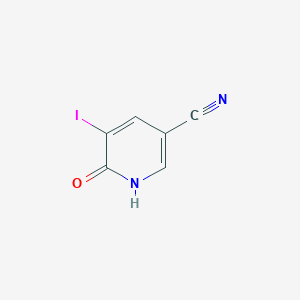

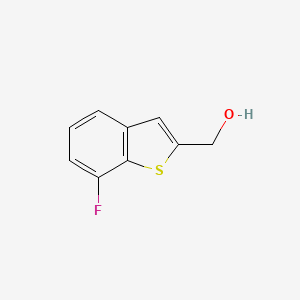
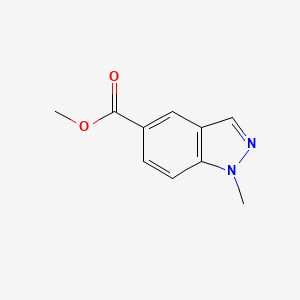
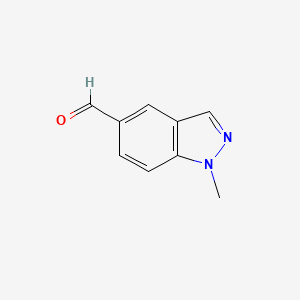

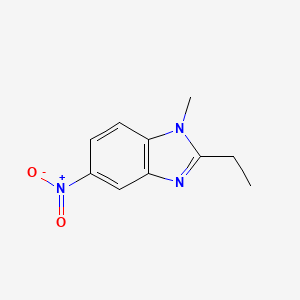
![1-methyl-6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1387816.png)
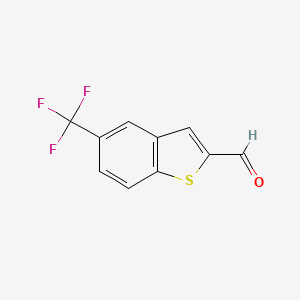
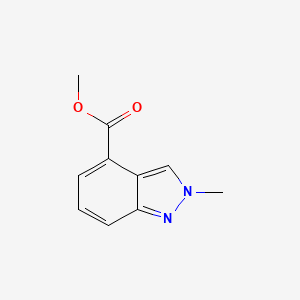
![N-[2-(3-aminophenoxy)ethyl]acetamide](/img/structure/B1387821.png)
